5,5,5-Trifluoro-2-methylidenepentanoic acid
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Overview
Description
5,5,5-Trifluoro-2-methylidenepentanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a methylene group attached to a pentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions.
Industrial Production Methods
Industrial production of 5,5,5-Trifluoro-2-methylidenepentanoic acid may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-2-methylidenepentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5,5-Trifluoro-2-methylidenepentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, materials, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-2-methylidenepentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,5,5-Trifluoro-2,2-dimethylpentanoic acid
- 5,5,5-Trifluoro-2-methylpentanoic acid
- 5,5,5-Trifluoro-2-ethylpentanoic acid
Uniqueness
5,5,5-Trifluoro-2-methylidenepentanoic acid is unique due to the presence of both a trifluoromethyl group and a methylene group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, lipophilicity, and reactivity .
Properties
Molecular Formula |
C6H7F3O2 |
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Molecular Weight |
168.11 g/mol |
IUPAC Name |
5,5,5-trifluoro-2-methylidenepentanoic acid |
InChI |
InChI=1S/C6H7F3O2/c1-4(5(10)11)2-3-6(7,8)9/h1-3H2,(H,10,11) |
InChI Key |
SQLOQUMCXAEJQL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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